molecular formula C24H19ClN4O2 B2386264 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251709-75-7

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2386264
CAS No.: 1251709-75-7
M. Wt: 430.89
InChI Key: PQXGTKCHIFFVLG-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzamido group, a benzyl group, and a phenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting 4-chlorobenzoyl chloride is then reacted with 4-aminobenzylamine to yield 4-(4-chlorobenzamido)benzylamine.

    Coupling with imidazole: The 4-(4-chlorobenzamido)benzylamine is then coupled with N-phenylimidazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-(4-chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.

    1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide: This compound features an ethoxy group on the phenyl ring, which may influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzamido group, which may confer distinct pharmacological properties.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXGTKCHIFFVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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